molecular formula C5H11N B1222950 (R)-2-Methylpyrrolidine CAS No. 41720-98-3

(R)-2-Methylpyrrolidine

Cat. No. B1222950
CAS RN: 41720-98-3
M. Wt: 85.15 g/mol
InChI Key: RGHPCLZJAFCTIK-RXMQYKEDSA-N
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Description

Synthesis Analysis

The synthesis of “(R)-2-Methylpyrrolidine” has been efficiently achieved through various methods. Zhao et al. (2006) described a high-yielding and practical synthesis approach, which proceeds in 83% overall yield and >99% optical purity from readily available materials in just four synthetic steps (Zhao et al., 2006). Hao (2007) synthesized “(R)-2-Methylpyrrolidine” from “(R)-2-(tritylamino)-propionaldehyde” using the Wittig-Horner reaction and catalytic hydrogenation, achieving an overall yield of 63% (Hao, 2007).

Molecular Structure Analysis

The molecular structure of “(R)-2-Methylpyrrolidine” and its derivatives has been characterized through various methods, including X-ray crystallography. Gupta et al. (1995) determined the crystal structure of R(−)-1-tosyl-2-methylpyrrolidine, providing insight into its molecular configuration (Gupta et al., 1995).

Chemical Reactions and Properties

“(R)-2-Methylpyrrolidine” serves as a building block in the synthesis of complex molecules, including chiral platinum(II) complexes as reported by Diakos et al. (2009). These complexes have shown remarkable cytotoxicity against certain cancer cell lines, demonstrating the chemical versatility of “(R)-2-Methylpyrrolidine” (Diakos et al., 2009).

Physical Properties Analysis

The physical properties of “(R)-2-Methylpyrrolidine” derivatives have been studied, including their crystalline structures and solubility. The crystal structure and physical data provide essential information for the development of new materials and applications in synthesis (Gupta et al., 1995).

Chemical Properties Analysis

The chemical properties of “(R)-2-Methylpyrrolidine,” including its reactivity and role in synthesis, have been extensively explored. The compound exhibits versatility in chemical reactions, serving as a precursor or intermediate in the synthesis of a wide range of organic molecules. Studies like those by Diakos et al. (2009) highlight its utility in medicinal chemistry, particularly in the synthesis of platinum-based anticancer agents (Diakos et al., 2009).

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis : (R)-2-Methylpyrrolidine has been synthesized efficiently and practically. Zhao et al. (2006) describe a high-yielding synthesis process that is scalable and produces the compound with over 99% optical purity from readily available materials (Zhao et al., 2006).
  • Biosynthesis Studies : Huang et al. (1996) researched 1-Methylpyrrolidine-2-acetic acid and related compounds as precursors in the biosynthesis of tropane alkaloids in various plants. Their findings indicate that 1-methylpyrrolidine acid is not an efficient precursor of these alkaloids (Huang et al., 1996).
  • Crystal Structure Analysis : The crystal structure of R(−)-1-tosyl-2-methylpyrrolidine was determined by X-ray structure analysis, providing insights into its molecular configuration and potential applications in crystallography (Gupta et al., 1995).

Pharmacological Research

  • Selective Antagonism : A study by Ogawa et al. (2002) explored the pharmacology of a novel 5-HT2A receptor antagonist, highlighting the potential of derivatives of (R)-2-Methylpyrrolidine in developing new therapeutic agents (Ogawa et al., 2002).
  • Enantiomeric Resolution : Research by Sakurai et al. (2006) focused on the dielectrically controlled resolution of (R)- and (S)-2-Methylpyrrolidine, which is significant in the production of enantiomerically pure compounds for pharmaceutical applications (Sakurai et al., 2006).

Neurological Applications

  • Neuroprotective Potential : Battaglia et al. (1998) discovered that aminopyrrolidine-2R,4R-dicarboxylated, related to (R)-2-Methylpyrrolidine, could protect neurons against excitotoxic degeneration, suggesting its potential application in neuroprotective drugs (Battaglia et al., 1998).

Biological Catalyst Research

  • Bacterial Whole-Cell Catalysts : Mitsukura et al. (2010) identified bacterial strains capable of enantioselective imine reduction, producing (R)-2-Methylpyrrolidine with high optical purity, showing potential applications in biocatalysis (Mitsukura et al., 2010).

Optical Activity Studies

  • Understanding Optical Activity : Craft et al. (2021) investigated the optical activity of (R)-2-Methylpyrrolidine, contributing to the understanding of chiroptical signatures in molecular chemistry (Craft et al., 2021).

properties

IUPAC Name

(2R)-2-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-5-3-2-4-6-5/h5-6H,2-4H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHPCLZJAFCTIK-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348927
Record name (R)-2-METHYLPYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Methylpyrrolidine

CAS RN

41720-98-3
Record name (2R)-2-Methylpyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41720-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-2-METHYLPYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
191
Citations
NC Becknell, JA Lyons, LD Aimone, JA Gruner… - Bioorganic & medicinal …, 2011 - Elsevier
… In conclusion, a series of pyridone phenoxypropyl-R-2-methylpyrrolidine analogues were synthesized and evaluated as H 3 R ligands. They were found to have excellent binding …
Number of citations: 20 www.sciencedirect.com
SG Yerande, RS Yerande, PP Thakare… - … Process Research & …, 2014 - ACS Publications
This paper describes a method for the racemization of unwanted (S)-1 isomer arising from the resolution of (±)-1. The process of racemization involves thiyl radical-mediated reversible …
Number of citations: 3 pubs.acs.org
G Semple, VJ Santora, JM Smith, JA Covel… - Bioorganic & medicinal …, 2012 - Elsevier
… Phenethyl-R-2-methylpyrrolidine containing biphenylsulfonamide compounds were modified by replacement of the sulfonamide linkage with a sulfone. One compound from this series, …
Number of citations: 17 www.sciencedirect.com
N Kobayashi, N Sato, Y Fujimura, T Kihara, K Sugita… - Acs Omega, 2018 - ACS Publications
We have explored orally effective thyrotropin-releasing hormone (TRH) mimetics, showing oral bioavailability and brain penetration by structure–activity relationship (SAR) study on the …
Number of citations: 15 pubs.acs.org
AL Zulli, LD Aimone, JR Mathiasen, JA Gruner… - Bioorganic & medicinal …, 2012 - Elsevier
Optimization of a series of aminomethyl ketone diamine H 3 R antagonists to reduce the brain exposure by lowering the pKa, led to molecules with improved pharmacokinetic properties…
Number of citations: 16 www.sciencedirect.com
H Matsushita, Y Tsujino, M Noguchi, M Saburi… - Bulletin of the …, 1978 - journal.csj.jp
Optical activation of 2-phenylpropionaldehyde (PPA) via enamines using L-proline derivatives as amine components was studied. S(+)-PPA was obtained when R(−)-2-…
Number of citations: 20 www.journal.csj.jp
D Zhao, JT Kuethe, M Journet, Z Peng… - The Journal of …, 2006 - ACS Publications
An efficient, practical, and high yielding synthesis of (R)-2-methylpyrrolidine is described. The sequence allows for the scalable preparation of the target compound in just four synthetic …
Number of citations: 26 pubs.acs.org
N Kobayashi, N Sato, Y Fujimura, T Kihara, K Sugita… - ACS …, 2019 - ACS Publications
Page 13649: Scheme 2 title should read “Synthesis of N-Boc-3-(Thiazol-4-yl)-L-alanine 4a a. Page 13649, Scheme 3 footnote:“(b) N-formylmorpholine, Et2O” should read “(b) N-…
Number of citations: 2 pubs.acs.org
K Mitsukura, M Suzuki, S Shinoda… - Bioscience …, 2011 - jstage.jst.go.jp
The (R)-imine reductase (RIR) of Streptomyces sp. GF3587 was purified and characterized. It was found to be a NADPH-dependent enzyme, and was found to be a homodimer …
Number of citations: 157 www.jstage.jst.go.jp
K Mitsukura, M Suzuki, K Tada, T Yoshida… - Organic & …, 2010 - pubs.rsc.org
… Their whole-cell catalysts produced 91 mM R-2-methylpyrrolidine (R-2-MP) with 99.2%ee and 27.5 mM S-2-MP (92.3%ee) from 2-MPN at 91–92% conversion in the presence of glucose…
Number of citations: 166 pubs.rsc.org

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